Computed Lipophilicity vs. Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3-AA of 1.4, representing a >2.0 log unit increase in lipophilicity compared to the unsubstituted parent pyrazolo[1,5-a]pyrazin-3-amine (XLogP3-AA = -0.7) [1][2]. This difference is driven by the addition of the 2-isopropyl and 3-(1-amino-2-methylpropyl) substituents. In the context of CNS drug-like space, the target compound's logP falls within the favorable range (1–3) for passive membrane permeation, whereas the parent compound (XLogP3-AA = -0.7) resides below the typical threshold for efficient passive diffusion [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrazin-3-amine (CAS 1554291-93-8): XLogP3-AA = -0.7 |
| Quantified Difference | Δ = +2.1 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
A 2.1 log-unit lipophilicity difference predicts substantially different membrane partitioning, tissue distribution, and non-specific binding profiles, making the compounds non-interchangeable in any biological assay context.
- [1] PubChem Compound Summary for CID 118994178 (target compound). Computed Properties: XLogP3-AA = 1.4. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 69460984, Pyrazolo[1,5-a]pyrazin-3-amine. Computed Properties: XLogP3-AA = -0.7. National Center for Biotechnology Information. Accessed May 2026. View Source
